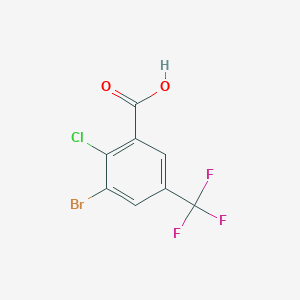

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

Descripción

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid (C₈H₃BrClF₃O₂) is a halogenated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 5, bromine at position 3, and chlorine at position 2. This compound is structurally significant due to its electron-withdrawing substituents, which enhance the acidity of the carboxylic acid group (pKa ≈ 1.5–2.5, estimated) and influence its reactivity in synthetic applications such as Suzuki-Miyaura cross-coupling and nucleophilic substitutions . It is commonly utilized in pharmaceutical intermediates and agrochemical research, particularly in designing enzyme inhibitors and bioactive molecules .

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKCPGGGOJZREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination and chlorination of 5-(trifluoromethyl)benzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid serves as a critical building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, facilitating the creation of complex molecules. This compound is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability under different conditions.

Reagent for Chemical Reactions

The compound acts as a reagent in several chemical transformations, including nucleophilic substitutions and coupling reactions. Its halogen substituents (bromine and chlorine) enhance its electrophilic character, making it suitable for reactions that require a strong electrophile.

Medicinal Chemistry

Potential Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The trifluoromethyl group is known to enhance the bioactivity of compounds, making this acid a candidate for further pharmacological investigations.

Drug Development

As a pharmaceutical intermediate, this compound is investigated for its role in synthesizing new drug candidates. Its structure allows for modifications that can lead to derivatives with improved therapeutic profiles. For instance, derivatives of this compound have been studied for their effectiveness against specific targets in drug-resistant bacterial infections.

Agricultural Applications

Pesticide Development

In agricultural research, this compound has been tested as a potential pesticide. Field trials have demonstrated its efficacy in controlling certain pests while maintaining safety for non-target organisms. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its penetration into plant tissues and improving its effectiveness as a pesticide.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Makarov et al. (2007) | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria. |

| Gao et al. (2013) | Drug Development | Synthesized derivatives showing enhanced activity against drug-resistant strains. |

| Zhang & Aldrich (2019) | Pesticide Efficacy | Field trials indicated effective pest control with minimal environmental impact. |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid and structurally related analogs:

Key Observations:

Substituent Effects on Acidity :

- The trifluoromethyl group at position 5 and chlorine at position 2 synergistically increase the acidity of the carboxylic acid group in the target compound compared to analogs lacking Cl (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid) .

- Replacement of Cl with F (as in 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) reduces steric bulk but may weaken intermolecular interactions in crystalline phases .

Reactivity in Cross-Coupling Reactions: The chlorine substituent at position 2 in the target compound directs metal-catalyzed coupling reactions to specific positions, distinguishing it from non-chlorinated analogs like 3-Bromo-5-(trifluoromethyl)benzoic acid . Boronic acid derivatives (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid, CAS 957120-85-3) are critical intermediates in Suzuki-Miyaura reactions, where the Cl substituent enhances stability during coupling .

Physicochemical Properties :

- The trifluoromethyl group increases molecular weight and lipophilicity (logP ≈ 2.8–3.2), impacting solubility in polar solvents. Analogs without CF₃ (e.g., 3-Bromo-5-fluorobenzoic acid) exhibit lower logP values (~1.5–2.0) .

- Melting points are influenced by crystal packing: halogen bonding (Br, Cl) and hydrogen bonding (COOH) contribute to higher melting points (~150–180°C) in the target compound compared to fluorine-substituted analogs (~120–140°C) .

Safety and Handling :

- The target compound’s hazards include acute toxicity (oral, dermal) due to halogen substituents, similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (H301, H311) . Proper ventilation and PPE are required during handling.

Commercial Availability :

- Derivatives of the target compound are available at premium prices (e.g., €462.00/g for phenylacetic acid derivatives) , whereas simpler analogs like 3-Bromo-5-fluorobenzoic acid are more affordable (€5200.00/5g) .

Actividad Biológica

3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound's lipophilicity and biological activity. The presence of bromine and chlorine atoms further influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenases (COX), enzymes involved in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Antitumor Activity

A notable area of research is the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves cell cycle arrest and inhibition of tubulin polymerization, critical processes in cancer cell proliferation.

Case Studies

- Antitumor Activity Study : A derivative of this compound was tested against MCF-7 cells, revealing an IC50 value of 5.4 µM, indicating potent cytotoxicity. The study reported that the compound induced apoptosis through caspase activation and disrupted microtubule dynamics.

- Enzyme Inhibition Study : The compound was evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with an IC50 value of 2.88 µM. This suggests potential applications in treating diseases related to purinergic signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can form hydrogen bonds with active site residues of enzymes, leading to inhibition.

- Halogen Bonding : The presence of halogens allows for unique interactions with biological macromolecules, enhancing binding affinity.

Comparative Analysis with Similar Compounds

| Compound | Target Enzyme/Pathway | IC50 (µM) | Biological Effect |

|---|---|---|---|

| This compound | h-NTPDase | 2.88 | Inhibition of purinergic signaling |

| Sulfamoyl benzoate analog | CAIX | 0.12 | Antitumor activity |

| 5-Chlorosalicylamide derivative | Various bacterial strains | <10 | Antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid, and how can reaction intermediates be optimized?

Methodological Answer: A common approach involves functionalizing the benzene ring via electrophilic substitution. For example, trifluoromethylation can be achieved using CF₃I under catalytic copper conditions, followed by bromination and chlorination at specific positions. Key intermediates (e.g., boronic acids or benzotrifluorides) should be purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by NMR (¹H/¹³C) and LC-MS to confirm regioselectivity . Reaction optimization may require adjusting stoichiometry of halogenating agents (e.g., N-bromosuccinimide) and monitoring by TLC to avoid over-halogenation.

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction is ideal. Refinement should use the SHELXL program, which supports anisotropic displacement parameters for heavy atoms (Br, Cl) and restraints for trifluoromethyl group disorder. Hydrogen bonding networks can be analyzed via Olex2 or Mercury, with graph-set notation to classify interactions (e.g., R₂²(8) motifs) . For twinned crystals, the TWIN/BASF command in SHELXL improves convergence .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹⁹F NMR : Detects trifluoromethyl group integrity (δ ~ -60 ppm).

- High-resolution MS : Confirms molecular ion [M-H]⁻ at m/z 321.90 (calculated).

- IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with >95% area under the curve .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence coupling reactions in drug intermediate synthesis?

Methodological Answer: The -CF₃ group’s electron-withdrawing nature deactivates the benzene ring, requiring Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under stringent conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 90°C). Steric hindrance from the -CF₃ group may necessitate bulky ligands (e.g., SPhos) to prevent homecoupling. Computational studies (DFT, Gaussian) can map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data for the C-Br bond?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., thermal motion) in X-ray data. Compare experimental bond lengths (e.g., 1.89 Å for C-Br) with gas-phase DFT-optimized geometries. Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., Br···H-C contacts) that may distort bond lengths. Refine X-ray data with high-resolution (<1 Å) datasets and multipole models (e.g., using Jana2020) .

Q. How can hydrogen-bonding patterns in co-crystals of this compound be engineered for enhanced solubility?

Methodological Answer: Co-crystallize with pharmaceutically acceptable co-formers (e.g., nicotinamide) via solvent evaporation. Analyze hydrogen-bond motifs (e.g., carboxylic acid dimer vs. acid-amide heterosynthon) using PXRD and DSC. Graph-set analysis (Etter’s rules) identifies robust supramolecular architectures. Solubility is quantified via shake-flask method (UV-Vis at λ_max 265 nm) .

Q. What mechanistic insights explain side-product formation during bromination of 3-chloro-5-(trifluoromethyl)benzoic acid?

Methodological Answer: Competing para-bromination (due to -CF₃ meta-directing effects) generates 3-bromo-5-chloro-2-(trifluoromethyl)benzoic acid as a side product. Monitor reaction kinetics via in-situ IR to track Br₂ consumption. Optimize by using HBr/H₂O₂ as a milder brominating agent and lowering reaction temperature (0°C). LC-MS/MS identifies side products via fragmentation patterns .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Z | 4 | |

| R-factor | <0.05 | |

| C-Br bond length | 1.89 Å | |

| C-Cl bond length | 1.74 Å |

Table 2. Optimized Cross-Coupling Conditions for Derivatives

| Reaction | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.